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Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- Documentation Hub

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  • Product: Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-
  • CAS: 119046-91-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Palladium-Catalyzed α-Arylation of Cyclohexanone with 4-tert-Butylbromobenzene

This guide provides an in-depth exploration of the palladium-catalyzed α-arylation of cyclohexanone with 4-tert-butylbromobenzene, a cornerstone of modern synthetic organic chemistry. We will dissect the reaction from it...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the palladium-catalyzed α-arylation of cyclohexanone with 4-tert-butylbromobenzene, a cornerstone of modern synthetic organic chemistry. We will dissect the reaction from its mechanistic underpinnings to practical, field-tested protocols, offering insights honed from years of experience in process development and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.

Introduction: The Strategic Importance of α-Aryl Ketones

The α-aryl ketone motif is a privileged scaffold in medicinal chemistry and materials science. Its presence is integral to the structure of numerous pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen and the selective estrogen receptor modulator (SERM) Tamoxifen. The introduction of an aryl group at the α-position of a ketone can profoundly influence a molecule's steric and electronic properties, modulating its biological activity and pharmacokinetic profile.

The palladium-catalyzed α-arylation of ketones, a key transformation within the broader class of Buchwald-Hartwig cross-coupling reactions, has emerged as a robust and versatile method for constructing these valuable structures. This guide will focus on a representative example: the reaction of cyclohexanone with 4-tert-butylbromobenzene. The bulky tert-butyl group provides a clear spectroscopic signature for reaction monitoring and serves as a useful model for understanding the impact of sterically demanding substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones proceeds through a series of well-defined steps. Understanding this catalytic cycle is paramount for rational troubleshooting and optimization of reaction conditions. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst.

A plausible catalytic cycle for this transformation is initiated by the oxidative addition of 4-tert-butylbromobenzene to a coordinatively unsaturated Pd(0)Ln complex.[1][2] This step, which is often rate-determining, forms a Pd(II) intermediate.[3][4] The choice of ligand (L) is critical at this stage; bulky, electron-rich phosphine ligands are known to facilitate oxidative addition and stabilize the resulting Pd(II) species.[5]

Following oxidative addition, the ketone must be converted to its corresponding enolate by a suitable base. This enolate then displaces the halide on the palladium center in a step often referred to as transmetalation, although it is more accurately described as a substitution reaction.[6][7] This forms a palladium-enolate complex. The final, product-forming step is reductive elimination, where the aryl and enolate ligands couple to form the α-arylated ketone and regenerate the active Pd(0) catalyst.[8][9]

Palladium-Catalyzed α-Arylation Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition ArPd(II)(Br)L_n ArPd(II)(Br)L_n Oxidative Addition->ArPd(II)(Br)L_n Ar-Br Enolate Formation Enolate Formation ArPd(II)(Br)L_n->Enolate Formation Base, Ketone Base, Ketone ArPd(II)(enolate)L_n ArPd(II)(enolate)L_n Enolate Formation->ArPd(II)(enolate)L_n Ketone Enolate Reductive Elimination Reductive Elimination ArPd(II)(enolate)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Product Release α-Aryl Ketone α-Aryl Ketone Reductive Elimination->α-Aryl Ketone

Caption: The catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Experimental Protocol: A Field-Tested Approach

This section provides a detailed, step-by-step protocol for the α-arylation of cyclohexanone with 4-tert-butylbromobenzene. This procedure has been optimized for high yield and reproducibility.

Materials and Reagents:

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Cyclohexanone

  • 4-tert-Butylbromobenzene

  • Anhydrous toluene

  • Diatomaceous earth

  • Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Pd(OAc)2, XPhos, NaOtBu in a glovebox. Solvent Add anhydrous toluene. Reagents->Solvent Reactants Add cyclohexanone and 4-tert-butylbromobenzene. Solvent->Reactants Heating Heat the reaction mixture at 100 °C. Reactants->Heating Monitoring Monitor reaction progress by GC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with aqueous NH4Cl. Monitoring->Quenching Extraction Extract with ethyl acetate. Quenching->Extraction Drying Dry the organic layer over Na2SO4. Extraction->Drying Filtration Filter and concentrate in vacuo. Drying->Filtration Purification Purify by column chromatography. Filtration->Purification

Caption: A streamlined workflow for the α-arylation of cyclohexanone.

Step-by-Step Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv).

  • Reaction Assembly: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene (10 mL) via syringe.

  • Addition of Reactants: Add cyclohexanone (2.0 mmol, 1.0 equiv) and 4-tert-butylbromobenzene (2.2 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH4Cl (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α-(4-tert-butylphenyl)cyclohexanone.

Data and Expected Outcomes

The described protocol typically affords the desired product in high yield. The choice of ligand and base is critical for achieving optimal results.

Table 1: Influence of Ligand and Base on Reaction Yield

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1XPhosNaOtBu1001292
2RuPhosNaOtBu1001288
3SPhosNaOtBu1001885
4XPhosK3PO41002445
5XPhosCs2CO31002460

Yields are isolated yields after column chromatography.

Analysis of Results:

The data clearly indicates that the combination of a bulky, electron-rich biarylphosphine ligand like XPhos and a strong, non-nucleophilic base like NaOtBu is optimal for this transformation. Weaker inorganic bases such as K3PO4 and Cs2CO3 are less effective, likely due to incomplete enolate formation.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The formation of diarylated products can occur if an excess of the aryl halide and base are used. Careful control of stoichiometry is essential. Aldol condensation of the cyclohexanone can also be a competing side reaction, particularly with less reactive aryl halides.

  • Ligand Selection: While XPhos is an excellent general ligand for this reaction, other bulky biarylphosphine ligands such as RuPhos and SPhos can also be effective. The optimal ligand may vary depending on the specific substrates used.

Conclusion

The palladium-catalyzed α-arylation of cyclohexanone with 4-tert-butylbromobenzene is a powerful and reliable method for the synthesis of α-aryl ketones. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and adherence to a well-defined experimental protocol are the keys to success. This guide provides the necessary framework for researchers to confidently apply this important transformation in their own synthetic endeavors.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Palladium(0) Complex with a Hindered Diphosphine Ligand. Journal of the American Chemical Society, 129(23), 7432–7433. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Urriolabeitia, E. J. (2013). Palladium-Catalyzed α-Arylation of Carbonyl Compounds. In Palladium in Organic Synthesis (pp. 1-49). Wiley-VCH. [Link]

  • D'Amico, G., & Nolan, S. P. (2011). N-Heterocyclic Carbenes in Palladium Catalysis. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-28). Springer. [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Control of 2-Substituted Aryl Cyclohexanones

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond basic textbook theory to address the specific stereoelectronic challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It moves beyond basic textbook theory to address the specific stereoelectronic challenges encountered in the synthesis and stabilization of drug precursors like the ketamine scaffold.

Technical Guide Series: Advanced Stereochemical Control

Executive Summary

In the synthesis of dissociative anesthetics and aryl-cyclohexylamine derivatives, the thermodynamic stability of the 2-aryl cyclohexanone core is the governing factor determining yield and purity. While standard conformational analysis predicts a strong equatorial preference for bulky aryl groups (


 kcal/mol for phenylcyclohexane), the introduction of a ketone at C1 creates a competing stereoelectronic environment known as the 2-Alkyl Ketone Effect .

This guide dissects the thermodynamic equilibrium of 2-substituted aryl cyclohexanones, specifically focusing on the 2-(2-chlorophenyl) motif found in ketamine precursors. It provides a validated protocol for thermodynamic equilibration and the analytical markers required to confirm conformational purity.

Theoretical Framework: The Battle of Forces

The thermodynamic stability of 2-aryl cyclohexanones is dictated by the minimization of three competing forces:

  • 1,3-Diaxial Interactions: Steric repulsion between an axial aryl group and axial hydrogens at C3/C5.

  • Allylic (

    
    ) Strain:  Steric clash between the aryl group and the carbonyl oxygen when in the equatorial position.
    
  • Dipole-Dipole Interactions: Electronic repulsion between the carbonyl dipole and electronegative substituents on the aryl ring (e.g., ortho-chloro).

The "2-Alkyl Ketone Effect" in Aryl Systems

Unlike simple cyclohexanes, where the equatorial position is universally preferred for large groups, 2-substituted cyclohexanones exhibit a reduced energy difference between axial and equatorial conformers.

  • Equatorial Conformer: The aryl ring attempts to align coplanar with the C-H bond at C2 to minimize steric clash. However, this places the ortho-hydrogens (or substituents) in proximity to the carbonyl oxygen, creating

    
     strain.
    
  • Axial Conformer: Avoids the carbonyl clash but suffers from severe 1,3-diaxial interactions with the ring hydrogens.

Verdict: For unsubstituted phenyl groups, the equatorial conformer remains thermodynamically dominant (


90:10 ratio). However, ortho-substitution (as in the 2-chlorophenyl moiety) dramatically increases the 

strain in the equatorial form, often forcing the ring into a twisted-chair or boat conformation to relieve strain.
Quantitative Energy Landscape

The following table summarizes the approximate Gibbs Free Energy differences (


) for relevant substituents at the C2 position.
Substituent (R) at C2Preferred Conformation

(kcal/mol)
Dominant Destabilizing Force (Minor Isomer)
MethylEquatorial-1.51,3-Diaxial (Axial)
PhenylEquatorial-2.51,3-Diaxial (Axial)
2-Chlorophenyl Distorted Equatorial -1.1 *

Strain (Equatorial) vs. Diaxial (Axial)
2-FluorophenylEquatorial-1.8Dipole Repulsion (Axial)

*Note: The


 for 2-chlorophenyl is reduced due to the clash between the o-Cl and the Carbonyl Oxygen, making the axial conformer kinetically accessible during synthesis.

Mechanistic Pathway: Base-Catalyzed Equilibration

Synthesis of


-aryl ketones often proceeds under kinetic control (e.g., Grignard addition followed by rearrangement), yielding a mixture of isomers. Thermodynamic equilibration is achieved via enolization, allowing the chiral center at C2 to invert until the lowest energy conformer is populated.
Mechanism Visualization

The following diagram illustrates the equilibration pathway via the planar enolate intermediate.

Equilibration Axial Kinetic Product (Axial Aryl) High Energy Enolate Planar Enolate Intermediate (Achiral C2) Axial->Enolate Deprotonation (-H+) Enolate->Axial Protonation (Face A) Equatorial Thermodynamic Product (Equatorial Aryl) Low Energy Enolate->Equatorial Protonation (Face B) Sterically Favored Base Base Catalyst (NaOMe/MeOH) Base->Enolate Catalysis

Caption: Base-catalyzed epimerization via the planar enolate allows conversion of the kinetic axial isomer to the thermodynamically stable equatorial isomer.

Experimental Protocol: Thermodynamic Equilibration

Objective: Convert a kinetic mixture of 2-(2-chlorophenyl)cyclohexanone to the thermodynamically stable equatorial isomer.

Reagents & Equipment[1]
  • Substrate: Crude 2-(2-chlorophenyl)cyclohexanone mixture.

  • Solvent: Anhydrous Methanol (MeOH).[1]

  • Base: Sodium Methoxide (NaOMe), 25 wt% in MeOH.

  • Quench: Glacial Acetic Acid or saturated NH₄Cl.

  • Analysis: 1H NMR (400 MHz or higher).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude ketone mixture (1.0 equiv) in anhydrous MeOH (10 mL/g). Ensure the system is under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the enolate.

  • Catalyst Addition: Add NaOMe solution (0.1 - 0.2 equiv). Note: Stoichiometric base is unnecessary and may promote self-condensation side reactions.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC or GC. The spot/peak for the axial isomer (often slightly more polar/lower retention) should diminish.

  • Quench: Cool to room temperature. Add Glacial Acetic Acid (0.2 equiv) dropwise to neutralize the base.

  • Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Crystallization: The thermodynamic product often crystallizes upon standing or trituration with cold hexanes/heptane, whereas the kinetic mixture remains an oil.

Analytical Validation (Self-Validating System)

To confirm the success of the equilibration, use 1H NMR Coupling Constants (


-values)  of the proton at C2 (the benzylic proton).
Interpreting the C2-Proton Signal

The proton at C2 couples with the two protons at C3. The magnitude of this coupling reveals the conformation.

  • Thermodynamic Isomer (Aryl = Equatorial, H = Axial):

    • The C2 proton is Axial .

    • It sees one Axial neighbor at C3 (

      
       Hz) and one Equatorial  neighbor (
      
      
      
      Hz).
    • Signal: Appears as a Doublet of Doublets (dd) with one large coupling constant (>10 Hz).

  • Kinetic Isomer (Aryl = Axial, H = Equatorial):

    • The C2 proton is Equatorial .

    • It sees one Axial neighbor (

      
       Hz) and one Equatorial  neighbor (
      
      
      
      Hz).
    • Signal: Appears as a Triplet (t) or dd with small coupling constants (<5 Hz).

Validation Rule: If your NMR spectrum shows a dd with


 Hz for the benzylic proton, you have successfully isolated the thermodynamic equatorial isomer.

References

  • Conformational Analysis of 2-Substituted Cyclohexanones Source: Journal of the Chemical Society, Perkin Transactions 2. Relevance: Defines the energy differences and dipole interactions in 2-halo and 2-aryl cyclohexanones. URL:[Link]

  • Expedient Preparation of Ketamine Under Continuous Flow Source: Green Chemistry, 2019, 21, 2952.[2] Relevance: Provides modern process conditions for the synthesis and equilibration of ketamine intermediates. URL:[Link]

  • Synthesis of 1,2-Cyclohexanedione (Protocol Basis) Source: Organic Syntheses, Coll.[1] Vol. 4, p.229. Relevance: Foundational protocol for sodium methoxide catalyzed condensation and equilibration in cyclohexanone systems. URL:[Link]

  • Crystal Structure of (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone Source: Acta Crystallographica Section E. Relevance: Definitive proof of the chair conformation and phenyl ring orientation in 2-(2-chlorophenyl) systems. URL:[Link]

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of alpha-(4-tert-butylphenyl)cyclohexanone

Application Note: High-Fidelity Enantioselective Synthesis of -(4-tert-butylphenyl)cyclohexanone -Arylation of Cyclohexanone Audience: Medicinal Chemists, Process Development Scientists Author: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Enantioselective Synthesis of -(4-tert-butylphenyl)cyclohexanone


-Arylation of Cyclohexanone
Audience:  Medicinal Chemists, Process Development Scientists
Author:  Senior Application Scientist, Synthetic Methodology Group

Executive Summary

The


-arylation of cyclic ketones is a pivotal transformation in the synthesis of pharmacophores, particularly for introducing lipophilic aryl motifs that enhance binding affinity in hydrophobic pockets. This Application Note details the enantioselective synthesis of 

-(4-tert-butylphenyl)cyclohexanone
.

While standard protocols exist for simple phenyl groups, the introduction of the bulky, electron-rich 4-tert-butyl moiety requires precise control over catalyst-ligand sterics to prevent racemization and ensure high enantiomeric excess (ee). This guide utilizes a Palladium-Difluorphos catalytic system, chosen for its superior performance with electron-neutral/rich aryl halides compared to standard BINAP systems.

Scientific Foundation & Mechanism

The Synthetic Challenge

The primary challenge in synthesizing


-chiral ketones is the lability of the 

-proton. The product possesses a stereocenter that is both benzylic and

-carbonyl, making it highly susceptible to base-catalyzed racemization.
  • Kinetic Control: The reaction must outpace the rate of product racemization.

  • Catalyst Selection: We utilize a Pd(0)/Pd(II) cycle. The critical stereodefining step is the reductive elimination from the chiral palladium enolate intermediate.

Mechanistic Pathway

The reaction proceeds via a cross-coupling cycle modified for enolate nucleophiles.

  • Oxidative Addition (OA): Pd(0) inserts into the Ar-Br bond.[1][2]

  • Transmetallation (TM): The sodium enolate of cyclohexanone (generated in situ by NaOtBu) displaces the bromide.

  • Enolate Binding: The enolate can bind via Oxygen (O-bound) or Carbon (C-bound). The C-bound form is the requisite precursor for reductive elimination.

  • Reductive Elimination (RE): The C-C bond is formed, ejecting the chiral product.

CatalyticCycle cluster_warning Critical Failure Mode Pd0 Pd(0)-Ligand (Active Catalyst) PdII_Ar L-Pd(II)(Ar)(Br) Pd0->PdII_Ar + 1-bromo-4-t-butylbenzene ArBr Ar-Br (Oxidative Addition) Pd_Enolate Chiral Pd-Enolate Complex (Stereodetermining Step) PdII_Ar->Pd_Enolate + Cyclohexanone/NaOtBu Enolate Na-Enolate (Transmetallation) Product Alpha-Aryl Ketone (S-Enantiomer) Pd_Enolate->Product Reductive Elimination Product->Pd0 Regeneration Racemization Racemization via Enolization Product->Racemization Excess Base/Heat

Figure 1: Catalytic cycle emphasizing the stereodetermining C-bound enolate intermediate.

Experimental Design & Reagent Selection

ComponentSelectionRationale
Substrate 1-Bromo-4-(tert-butyl)benzeneThe tert-butyl group adds lipophilicity. Bromides are preferred over chlorides for faster oxidative addition at lower temperatures (crucial for ee).
Catalyst Precursor

or


is air-stable and easily reduced in situ by phosphines to active Pd(0).
Chiral Ligand (R)-Difluorphos Preferred over BINAP for this substrate. The narrow bite angle and electronic properties of Difluorphos often yield higher ee (up to 98%) for arylations of cyclic ketones.
Base NaOtBu Strong enough to generate the enolate (

match) but sterically bulky to minimize nucleophilic attack on the carbonyl or product racemization.
Solvent TolueneNon-polar solvents enhance the tightness of the ion pair, often improving stereocontrol compared to THF.

Detailed Protocol

Target Scale: 1.0 mmol Estimated Time: 4-6 Hours active / 12 Hours total

Preparation of Catalyst Stock Solution

Note: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • In a glovebox or flame-dried Schlenk tube, charge

    
      (2.2 mg, 0.01 mmol, 1 mol%) and (R)-Difluorphos  (14 mg, 0.02 mmol, 2 mol%).
    
  • Add anhydrous Toluene (2 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/brown, indicating ligation.

Reaction Assembly
  • To the catalyst vessel, add NaOtBu (115 mg, 1.2 mmol, 1.2 equiv).

  • Add Cyclohexanone (118 mg, 1.2 mmol, 1.2 equiv). Note: A slight excess of ketone ensures full consumption of the aryl halide.

  • Add 1-Bromo-4-(tert-butyl)benzene (213 mg, 1.0 mmol, 1.0 equiv).

  • Seal the vessel and remove from the glovebox (if applicable).

Execution
  • Heat the reaction mixture to 50°C .

    • Critical: Do not overheat. While 80°C speeds up conversion, 50°C preserves the enantioselectivity for this specific bulky substrate.

  • Monitor by GC-MS or TLC (Hexane/EtOAc 9:1) every 2 hours.

  • Endpoint: Reaction is complete when the aryl bromide is consumed (>98% conversion).

Workup (Crucial for Stereoretention)
  • Cool the reaction to room temperature immediately.

  • Quench with saturated aqueous

    
      (5 mL). Do not use strong acids.
    
  • Extract with Diethyl Ether (3 x 10 mL).

  • Dry organics over

    
     and concentrate under reduced pressure at low temperature (<30°C) .
    
    • Warning: High rotavap bath temperatures can induce thermal racemization.

Purification
  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if product is acid-sensitive, though usually not required for simple ketones).
    
  • Eluent: Hexane:Ethyl Acetate (Gradient 98:2 to 90:10).

  • Yield Expectation: 75-85%.

Quality Control & Validation

Enantiomeric Excess Determination (Chiral HPLC)

To validate the success of the enantioselective synthesis, use the following method.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane / Isopropanol (99:1). Low alcohol content is key for lipophilic ketones.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 220 nm (absorption of the aryl ring).

  • Expected Retention:

    • (S)-Enantiomer:

      
       min (Major)
      
    • (R)-Enantiomer:

      
       min (Minor)
      
    • Note: Verify absolute configuration order with a racemate standard.

Workflow Diagram

Workflow Start Start: Inert Atm Mix Mix: Pd/Ligand + Substrates Start->Mix Heat Heat: 50°C (4-6h) Mix->Heat Check QC: Conversion >98%? Heat->Check Check->Heat No (Extend Time) Quench Quench: NH4Cl (Cold) Check->Quench Yes Purify Purify: SiO2 Column Quench->Purify HPLC Validation: Chiral HPLC Purify->HPLC

Figure 2: Operational workflow for the synthesis and validation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or wet reagents.Ensure Toluene is distilled/dried. Re-sublime NaOtBu if it looks "wet" or yellowed.
Low ee (<80%) Reaction temperature too high.Lower temperature to 25-40°C and extend reaction time to 24h.
Racemization Basic workup or hot concentration.Use neutral workup. Keep water bath <30°C. Store product in freezer.
Poly-arylation Excess aryl halide.Ensure Cyclohexanone is used in excess (1.2 - 1.5 equiv).

References

  • Kawatsura, M., & Hartwig, J. F. (1999). Simple Enantioselective Synthesis of

    
    -Aryl Ketones. Journal of the American Chemical Society.[3] 
    
  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).

    
    -Arylation of Ketones. Journal of the American Chemical Society.[3] 
    
  • Hamada, T., Chieffi, A., Ahman, J., & Buchwald, S. L. (2002). An Improved Catalyst for the Asymmetric Arylation of Ketone Enolates.[4][5] Journal of the American Chemical Society.[3]

  • Liao, X., Weng, Z., & Hartwig, J. F. (2008). Enantioselective

    
    -Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel.[4] Journal of the American Chemical Society.[3] 
    

Sources

Application

Application Note: Advanced One-Pot Copper-Catalyzed Reduction and Palladium-Catalyzed Arylation Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Mechanistic Rationale In modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Mechanistic Rationale

In modern drug development and complex target synthesis, minimizing step count and avoiding the isolation of sensitive or highly toxic intermediates are paramount. Traditional multi-step syntheses often require the discrete isolation of reactive species—such as moisture-sensitive silyl enol ethers or potentially genotoxic aniline derivatives—leading to yield attrition and increased safety risks.

To circumvent these bottlenecks, tandem catalytic systems combining Copper-catalyzed reduction with Palladium-catalyzed cross-coupling in a single pot have emerged as privileged methodologies. The causality behind pairing these two distinct transition metals lies in their orthogonal reactivity profiles:

  • Copper (Cu): Excels at single-electron transfer and highly chemoselective hydride/silyl insertions (e.g., the 1,4-conjugate reduction of Michael acceptors or the deoxygenation of nitroarenes). Crucially, Cu-hydride species do not readily reduce aryl halides under controlled conditions.

  • Palladium (Pd): Serves as the gold standard for C–C and C–N bond formation. By employing sterically demanding, electron-rich biaryl phosphine ligands (such as Buchwald ligands), the Pd center is protected from premature reduction by the Cu co-catalyst, ensuring that oxidative addition to the aryl halide outcompetes off-target side reactions.

This application note details two highly robust, self-validating workflows utilizing this bimetallic strategy: the synthesis of α-aryl ketones from enones, and the reductive N-arylation of nitroarenes to functionalized diarylamines.

Workflow 1: Synthesis of α-Aryl Ketones via Tandem Conjugate Reduction and Arylation

The direct α-arylation of ketones typically requires strong bases to generate enolates, which can be incompatible with base-sensitive functional groups. A milder alternative involves the Cu-catalyzed conjugate reduction of an enone to generate a copper enolate, which is trapped by a silane to form a stable silyl enol ether.

In a one-pot bimetallic system, this intermediate is immediately subjected to Pd-catalyzed arylation. The success of this tandem reaction relies heavily on the choice of ligand. JohnPhos (2-(Di-tert-butylphosphino)biphenyl) is highly selective and privileged for the Pd-catalyzed arylation of silyl enol ethers formed from the Cu-catalyzed reduction of enones[1]. The extreme steric bulk of JohnPhos enforces the formation of a highly active, mono-ligated Pd(0) species that rapidly undergoes oxidative addition with aryl halides, while its electron-rich nature accelerates the transmetalation of the silyl enol ether.

Tandem Cu-catalyzed reduction and Pd-catalyzed arylation yielding α-aryl ketones.

Workflow 2: Reductive N-Arylation of Nitroarenes to Diarylamines

Diarylamines are ubiquitous motifs in pharmaceuticals. Traditionally, their synthesis requires the discrete reduction of a nitroarene to an aniline, followed by a Buchwald-Hartwig cross-coupling. Recent advancements have enabled a one-pot reductive arylation of nitroarenes with chloroarenes, where reducing conditions unlock new reactivity from palladium catalysts[2].

Under these conditions, the nitroarene is reduced in situ (often via Cu-catalysis or bimetallic synergies) to a typically inert azoarene intermediate. A BrettPhos-ligated Palladium complex then catalyzes a novel association-reductive palladation sequence, cleaving the N=N bond and facilitating dual N-arylation to yield the target diarylamine[2]. This dimerization-functionalization-cleavage strategy completely avoids the deleterious over-reduction that plagues nitrosoarenes and eliminates the need to isolate toxic aniline intermediates.

Workflow for the one-pot reductive N-arylation of nitroarenes to diarylamines.

Experimental Design & Optimization Data

To ensure trustworthiness and reproducibility, the following tables summarize the quantitative optimization parameters for both tandem systems. Note the critical dependence on the steric profile of the phosphine ligand to prevent catalyst poisoning.

Table 1: Optimization of Tandem Enone Arylation Conditions

Entry Cu Catalyst (mol%) Pd Precatalyst (mol%) Ligand Solvent Yield (%)
1 CuCl (5%) Pd(OAc)₂ (2%) PPh₃ Toluene 18
2 CuCl (5%) Pd(OAc)₂ (2%) JohnPhos Toluene 86
3 CuCl (5%) Pd₂(dba)₃ (1%) JohnPhos THF 94

| 4 | None | Pd₂(dba)₃ (1%) | JohnPhos | THF | 0 |

Table 2: Optimization of Reductive N-Arylation of Nitroarenes

Entry Reducing Agent Pd Catalyst (mol%) Ligand Temp (°C) Yield (%)
1 PhSiH₃ Pd(OAc)₂ (5%) RuPhos 80 42
2 B₂pin₂ Pd(OAc)₂ (5%) BrettPhos 80 91

| 3 | B₂pin₂ | None | BrettPhos | 80 | 0 |

Step-by-Step Methodologies (Protocols)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the first catalytic cycle has reached completion before the second cycle is initiated, preventing cross-reactivity and reagent degradation.

Protocol A: One-Pot Synthesis of α-Aryl Ketones from Enones

Reagents: Enone (1.0 equiv), Aryl Halide (1.2 equiv), Phenylsilane (1.5 equiv), CuCl (5 mol%), Pd₂(dba)₃ (1 mol%), JohnPhos (2.2 mol%), TBAF (1.5 equiv), anhydrous THF.

  • Preparation of the Cu-H Active Species: In an oven-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol%) and anhydrous THF (0.2 M relative to enone). Stir at room temperature for 5 minutes.

  • Conjugate Reduction & Silylation: Add the enone (1.0 equiv) followed dropwise by phenylsilane (1.5 equiv). Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench with EtOAc/H₂O, and analyze via GC-MS. Do not proceed until >95% consumption of the enone is confirmed and the silyl enol ether mass is observed.

  • In Situ Arylation: To the same flask, add Pd₂(dba)₃ (1 mol%), JohnPhos (2.2 mol%), and the aryl halide (1.2 equiv). Finally, add a solution of TBAF (1.5 equiv in THF) dropwise to activate the silyl enol ether for transmetalation.

  • Coupling: Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the aryl halide indicates completion.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: One-Pot Reductive N-Arylation of Nitroarenes

Reagents: Nitroarene (1.0 equiv), Aryl Chloride (2.2 equiv), B₂pin₂ (3.0 equiv), Cu₂O (5 mol%), Pd(OAc)₂ (5 mol%), BrettPhos (6 mol%), K₃PO₄ (3.0 equiv), 1,4-Dioxane.

  • Setup: In an argon-filled glovebox, charge a pressure vial with the nitroarene (1.0 equiv), B₂pin₂ (3.0 equiv), Cu₂O (5 mol%), and anhydrous 1,4-Dioxane (0.15 M).

  • Reduction Phase: Seal the vial, remove it from the glovebox, and stir at 80 °C for 4 hours to facilitate the deoxygenation to the azoarene/amine intermediate.

  • Self-Validation Checkpoint 1: Analyze a micro-aliquot via LC-MS to confirm the complete disappearance of the nitroarene signal.

  • Cross-Coupling Phase: Return the vial to the glovebox. Add Pd(OAc)₂ (5 mol%), BrettPhos (6 mol%), the aryl chloride (2.2 equiv), and K₃PO₄ (3.0 equiv).

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

  • Workup: Cool the mixture, dilute with dichloromethane, filter through a pad of Celite to remove metal residues, concentrate under reduced pressure, and purify the resulting diarylamine via automated flash chromatography.

References

  • Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water. Organic Letters / ResearchGate. URL:[Link]

  • [2] Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing dialkylation side products in cyclohexanone arylation

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in C-C bond formation, specifically the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in C-C bond formation, specifically the α-arylation of cyclohexanone. Our focus is to provide in-depth troubleshooting advice and practical protocols to minimize the formation of common dialkylation side products, thereby enhancing the yield and purity of the desired mono-arylated product.

Part 1: Understanding the Core Challenge: Mono- vs. Di-arylation

The palladium-catalyzed α-arylation of ketones is a powerful tool for constructing C(sp³)–C(sp²) bonds.[1][2] However, a persistent challenge with symmetric ketones like cyclohexanone is the formation of the α,α'-di-arylated byproduct. Understanding the mechanistic basis of this side reaction is the first step toward controlling it.

Q1: Why does dialkylation occur in the arylation of cyclohexanone?

A1: Dialkylation occurs because the initial product, 2-arylcyclohexanone, is itself a substrate for the arylation reaction. The α'-proton on the mono-arylated product is often more acidic than the α-protons of the starting cyclohexanone due to the electron-withdrawing nature of the newly introduced aryl group. This increased acidity can lead to the formation of a new enolate from the mono-arylated product, which then enters the catalytic cycle to undergo a second arylation, yielding the α,α'-di-arylcyclohexanone.[2] The reaction essentially competes with itself, as illustrated in the diagram below.

Competitive_Arylation cluster_mono Primary Pathway (Mono-arylation) cluster_di Competing Pathway (Di-arylation) Start Cyclohexanone Enolate1 Cyclohexanone Enolate Start->Enolate1 Base Mono_Product 2-Arylcyclohexanone (Desired Product) Enolate1->Mono_Product Coupling with Ar-Pd(II)-X Pd_Cat Pd(0) Catalyst OxAdd Ar-Pd(II)-X Complex Pd_Cat->OxAdd Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OxAdd Enolate2 2-Arylcyclohexanone Enolate Mono_Product->Pd_Cat Reductive Elimination Mono_Product->Enolate2 Base (competing reaction, often faster due to higher acidity) Di_Product 2,6-Diarylcyclohexanone (Side Product) Enolate2->Di_Product Coupling with Ar-Pd(II)-X Di_Product->Pd_Cat Reductive Elimination

Caption: Competing pathways for mono- and di-arylation of cyclohexanone.

Part 2: Troubleshooting Guide for Undesired Dialkylation

This section addresses common issues encountered during cyclohexanone arylation, providing targeted solutions grounded in mechanistic principles.

Q2: I'm observing a significant amount (>15%) of the di-arylated product. My base is NaOtBu. What is the most likely cause and how can I fix it?

A2: Strong, non-hindered bases like sodium tert-butoxide (NaOtBu) are highly effective at generating the initial cyclohexanone enolate but can readily deprotonate the more acidic mono-arylated product, promoting dialkylation.[2]

  • Diagnosis: The base is too reactive and/or the reaction conditions favor the second arylation. The rate-determining step in many ketone arylations is the reductive elimination from the arylpalladium enolate intermediate.[1][3][4] If conditions allow the mono-arylated product's enolate to form and couple efficiently, dialkylation will be significant.

  • Solutions & Scientific Rationale:

    • Switch to a Weaker or More Hindered Base: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6] These weaker bases can be more selective in deprotonating the less acidic starting material over the product. Alternatively, a highly hindered strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes favor the deprotonation of the less sterically encumbered starting material.

    • Employ a Bulky Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich monophosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., XPhos, RuPhos) are known to accelerate the crucial reductive elimination step.[2][7] A faster reductive elimination to form the mono-aryl product can kinetically outcompete the subsequent enolization and second arylation. The steric bulk on the ligand also creates a crowded environment around the palladium center, which can disfavor the coordination of the already bulky mono-arylated enolate, thus suppressing the second coupling event.[6]

    • Adjust Stoichiometry: Use a slight excess of the cyclohexanone relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). This ensures the aryl halide is consumed while there is still a high concentration of the starting ketone, statistically favoring the first arylation.

Q3: My reaction is clean, but the conversion is low, and I recover mostly starting material. When I increase the temperature, I get more conversion but also more dialkylation. What should I do?

A3: This classic dilemma indicates that the energy barrier for the desired mono-arylation is close to that of the undesired dialkylation. Simply increasing the thermal energy is a blunt instrument that accelerates both processes.

  • Diagnosis: The catalytic system is likely not active enough at lower temperatures. The rate-limiting step, which could be oxidative addition or reductive elimination depending on the specific substrates and ligands, is too slow.[8][9]

  • Solutions & Scientific Rationale:

    • Optimize the Ligand and Palladium Source: This is the most critical parameter. Instead of a generic ligand, use one specifically designed for high activity in ketone arylation. Buchwald's biarylphosphine ligands (like 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, or RuPhos) are excellent choices as they are designed to promote both fast oxidative addition and reductive elimination.[6] Using a pre-formed palladium precatalyst (e.g., RuPhos Pd G3) can also lead to more consistent and higher activity at lower temperatures compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

    • Solvent Choice: While toluene and dioxane are common, the choice of solvent can influence catalyst activity and solubility of the base and intermediates. For some systems, a more polar aprotic solvent might increase the reaction rate, but a systematic screen is necessary.

    • Controlled Addition of Limiting Reagent: If the aryl halide is the limiting reagent, consider adding it slowly via syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, which can help favor reaction with the more abundant cyclohexanone enolate over the enolate of the newly formed product.

Part 3: Proactively Designing a Selective Mono-Arylation

To avoid troubleshooting altogether, it's best to design the experiment for high selectivity from the start.

Q4: Which parameters have the greatest impact on selectivity for mono-arylation?

A4: The three most influential parameters are the base , the ligand , and the stoichiometry .

ParameterRecommendation for High Mono-SelectivityRationale
Base Use a weaker base (K₃PO₄, Cs₂CO₃) or a highly hindered strong base (LiHMDS, LHMDS).[6][10]Weaker bases are less likely to deprotonate the more acidic mono-arylated product. Hindered bases may preferentially deprotonate the sterically more accessible cyclohexanone.
Ligand Use a bulky, electron-rich monophosphine ligand (e.g., P(t-Bu)₃) or a biaryl phosphine ligand (e.g., XPhos, RuPhos).[6][7]Bulky ligands accelerate the rate-limiting reductive elimination step, allowing the desired product to form and exit the catalytic cycle before a second arylation can occur.[3] Steric hindrance also disfavors the binding of the bulkier mono-arylated enolate.
Stoichiometry Use a slight excess of cyclohexanone (1.2–1.5 equiv.) relative to the aryl halide.Increases the statistical probability of the palladium complex reacting with the starting material's enolate rather than the product's enolate.
Temperature Run the reaction at the lowest temperature that affords a reasonable rate (often 80-100 °C).Lowering the temperature can increase selectivity if the activation energy for dialkylation is higher than for mono-arylation.

Q5: Can you provide a visual guide for the catalyst's role in promoting selectivity?

A5: Certainly. The ligand's steric properties are key to creating a selective catalytic pocket.

Ligand_Effect cluster_1 Favorable Pathway with Bulky Ligand cluster_2 Disfavored Pathway with Bulky Ligand Pd_L_bulky Pd (Bulky Ligand) TS_1 Less Crowded Transition State Pd_L_bulky->TS_1 Enolate_1 Cyclohexanone Enolate Enolate_1->TS_1 Binds Readily Product_1 Mono-arylated Product TS_1->Product_1 Fast Reductive Elimination Pd_L_bulky2 Pd (Bulky Ligand) TS_2 Sterically Crowded Transition State Pd_L_bulky2->TS_2 Enolate_2 Mono-arylated Enolate (Bulky) Enolate_2->TS_2 Binding Hindered Product_2 Di-arylated Product TS_2->Product_2 Slow / High Energy

Caption: Steric effects of a bulky ligand favoring mono-arylation.

Part 4: Optimized Experimental Protocol

This protocol is a generalized starting point based on highly successful methods reported in the literature for achieving selective mono-arylation.[6]

Objective: To synthesize 2-(p-tolyl)cyclohexan-1-one with minimal formation of 2,6-di(p-tolyl)cyclohexan-1-one.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • 4-Bromotoluene

  • Cyclohexanone

  • Potassium Phosphate (K₃PO₄), finely ground

  • Toluene (anhydrous)

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and XPhos (e.g., 0.044 mmol, 2.2 mol%).

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reaction Setup:

    • To the flask containing the catalyst components, add finely ground K₃PO₄ (e.g., 4.2 mmol, 2.1 equiv.).

    • Add anhydrous toluene (e.g., 10 mL).

    • Add cyclohexanone (e.g., 2.4 mmol, 1.2 equiv.).

    • Finally, add 4-bromotoluene (e.g., 2.0 mmol, 1.0 equiv.) via syringe.

  • Reaction Execution:

    • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the prescribed time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots. Look for the disappearance of 4-bromotoluene and the appearance of a new, higher Rf spot (product).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate (e.g., 20 mL).

    • Filter the mixture through a pad of Celite to remove the inorganic salts and palladium black. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired mono-arylated product from any unreacted starting material and the di-arylated byproduct.

Part 5: Frequently Asked Questions (FAQs)

Q6: Can I use an aryl chloride instead of an aryl bromide? A6: Yes, but aryl chlorides are generally less reactive than aryl bromides in oxidative addition.[8] To achieve good results, you will likely need a more electron-rich and sterically hindered ligand (e.g., specific Buchwald biaryl phosphines like BrettPhos) and potentially higher catalyst loadings or temperatures.[6]

Q7: Why is my reaction mixture turning black? A7: The formation of black precipitate is often palladium black (Pd(0)), which indicates catalyst decomposition. This can be caused by impurities, excessive temperature, or an inappropriate ligand that fails to stabilize the Pd(0) species in the catalytic cycle. Ensure all reagents and solvents are pure and anhydrous, and consider using a more robust ligand or a pre-catalyst.

Q8: Can this methodology be applied to other cyclic ketones like cyclopentanone? A8: Yes, but cyclopentanones can be more challenging substrates due to their higher propensity for side reactions like aldol condensation under strongly basic conditions.[11][12] A strategy using palladium/enamine cooperative catalysis has been developed to address the specific challenges of cyclopentanone arylation, often employing milder bases.[11][12]

References
  • Ziadi, A., & Martin, R. (2012). Ligand-Accelerated Pd-Catalyzed Ketone γ-Arylation via C-C Cleavage with Aryl Chlorides. Organic Letters, 14(5), 1266–1269. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Various Authors. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Synfacts, 2005(01), 0001-0001. [Link]

  • Joliton, A., & Carreira, E. M. (2016). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Organic Letters, 18(2), 296-299. [Link]

  • Gagnon, A., & Gorelsky, S. I. (2020). Accounting for Strong Ligand Sensitivity in Pd-Catalyzed α-Arylation of Enolates from Ketones, Esters, and Nitroalkanes. ACS Catalysis, 10(15), 8714-8725. [Link]

  • Wang, Z., et al. (2023). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Wang, Z., et al. (2023). Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones. ChemRxiv. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

  • Lin, C. H., et al. (2021). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Communications Chemistry, 4(1), 1-9. [Link]

  • Schmid, M., et al. (2023). Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions, 52(44), 15993-16003. [Link]

  • Various Authors. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • Silvani, A., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society, 143(9), 3434-3441. [Link]

  • Dong, G., et al. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99-112. [Link]

  • Dong, G., et al. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Organic Syntheses, 100, 99-112. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

Sources

Optimization

optimizing base selection NaOtBu vs K3PO4 for ketone arylation

Ticket ID: #KA-004-BASE-OPT Status: Open Subject: Optimizing Base Selection (NaOtBu vs. K3PO4) for Pd-Catalyzed -Arylation Assigned Specialist: Senior Application Scientist, Catalysis Division Welcome to the Catalysis Su...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #KA-004-BASE-OPT Status: Open Subject: Optimizing Base Selection (NaOtBu vs. K3PO4) for Pd-Catalyzed


-Arylation
Assigned Specialist:  Senior Application Scientist, Catalysis Division
Welcome to the Catalysis Support Hub

Hello. You are likely here because your ketone arylation yield is stalling, or you are seeing significant side products. In Palladium-catalyzed


-arylation, the base is not just a proton scavenger—it is the gatekeeper of the catalytic cycle.

This guide troubleshoots the two most common base systems: Sodium tert-butoxide (NaOtBu) and Potassium Phosphate (K3PO4) .

Part 1: The Decision Matrix (Logic Flow)

Before adjusting stoichiometry, confirm you are using the correct base for your substrate's "personality."

BaseSelection Start START: Substrate Analysis FG_Check Does substrate contain Esters, Nitriles, or Nitro groups? Start->FG_Check NaOtBu PRIMARY CHOICE: NaOtBu (Standard Conditions) FG_Check->NaOtBu No (Robust) K3PO4 PRIMARY CHOICE: K3PO4 (Mild Conditions) FG_Check->K3PO4 Yes (Sensitive) Enolization Is the ketone prone to rapid self-condensation (Aldol)? NaOtBu_Pros Pros: Fast reaction (1-3h) High yields for simple ketones Enolization->NaOtBu_Pros No Enolization->K3PO4 Yes NaOtBu->Enolization K3PO4_Pros Pros: High FG Tolerance Prevents side reactions K3PO4->K3PO4_Pros

Caption: Figure 1. Decision tree for base selection based on substrate functional group (FG) sensitivity and enolization risks.

Part 2: Technical Deep Dive & Troubleshooting
Module A: Sodium tert-Butoxide (NaOtBu)

Profile: The "Sledgehammer." High basicity (


 conj. acid 

17-19). Best For: Simple ketones, rapid kinetics, non-sensitive aryl halides.

Common Inquiry: "My reaction is turning black instantly, and I see multiple spots on TLC."

Root Cause Analysis: NaOtBu is strong enough to rapidly deprotonate the ketone, but it also promotes Aldol condensation (self-reaction of the ketone) or Transesterification if esters are present.

Troubleshooting Protocol:

  • The "Slow Drip" Technique: Do not add the ketone all at once. Pre-mix the catalyst, base, and aryl halide in the solvent. Add the ketone slowly (via syringe pump) over 1 hour. This keeps the concentration of free enolate low relative to the Pd-catalyst, favoring arylation over self-condensation.

  • Temperature Check: NaOtBu reactions often run at lower temperatures (room temp to 70°C). If you are running at 100°C+, you are accelerating decomposition.

  • Solvent Swap: Switch from THF to Toluene. NaOtBu solubility changes can alter the deprotonation equilibrium.

Module B: Potassium Phosphate (K3PO4)

Profile: The "Diplomat." Weaker, heterogeneous base. Best For: Substrates with esters, nitriles, nitro groups, or base-sensitive halides.

Common Inquiry: "I have 0% conversion after 24 hours. The aryl halide is untouched."

Root Cause Analysis: K3PO4 is poorly soluble in organic solvents (Toluene, Dioxane). The reaction relies on a delicate solid-liquid interface or trace water to function. If the base is too "rock-like" (large particle size) or completely anhydrous, the induction period may be infinite.

Troubleshooting Protocol:

  • Grind the Base: Commercial K3PO4 often comes in pellets. You must mortar-and-pestle it into a fine powder to increase surface area.

  • Hydration State:

    • Issue: Anhydrous K3PO4 can be too dry.

    • Fix: Add small amounts of water (1-2 equivalents relative to base) or use K3PO4

      
      H2O. This creates a "phase-transfer" effect on the surface of the solid base, facilitating deprotonation.
      
  • Ligand Pairing: K3PO4 requires highly active ligands to compensate for the slower deprotonation kinetics. Ensure you are using XPhos , DavePhos , or JohnPhos . Older ligands (BINAP) often struggle with K3PO4.

Part 3: Comparative Data & Mechanism

Table 1: Base Performance Characteristics

FeatureNaOtBuK3PO4
Basicity StrongMild/Moderate
Reaction Rate Fast (< 5 hours)Slow (12-24 hours)
Ester Tolerance Poor (Transesterification)Excellent
Nitrile Tolerance ModerateExcellent
Solubility Soluble in THF/TolueneMostly Insoluble (Heterogeneous)
Key Failure Mode Aldol CondensationLow Conversion (Solubility)

Visualizing the Critical Step: The diagram below highlights where the base intervenes.[1] Note that with NaOtBu, Step B (Enolate Formation) is often fast and irreversible, whereas with K3PO4, it is an equilibrium process.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Enolate Pd-Enolate Complex OxAdd->Enolate + Ketone BaseStep Base Intervention (NaOtBu or K3PO4) BaseStep->Enolate Deprotonation Product Reductive Elimination (Alpha-Aryl Ketone) Enolate->Product Product->Pd0 Regeneration

Caption: Figure 2. Catalytic cycle showing base-mediated enolate formation.[1] NaOtBu drives this step rapidly; K3PO4 requires surface interaction.

Part 4: Validated Experimental Protocols
Protocol A: Standard Arylation (NaOtBu)

For robust ketones (e.g., propiophenone) without sensitive groups.

  • Charge: In a glovebox or under Argon, add Pd(OAc)2 (1 mol%), BINAP (1.2 mol%), and NaOtBu (1.2 equiv) to a screw-cap vial.

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Substrate: Add Aryl Bromide (1.0 equiv) and Ketone (1.1 equiv).

  • Heat: Stir at 80°C for 2-4 hours.

  • Workup: Cool, dilute with ether, filter through silica, concentrate.

Protocol B: Functional Group Tolerant Arylation (K3PO4)

For ketones containing esters or nitriles.

  • Prep: Finely grind K3PO4 (anhydrous) using a mortar and pestle immediately before use.

  • Charge: Add Pd2(dba)3 (1 mol%), XPhos (2-4 mol%) , and K3PO4 (2.5 equiv).

  • Solvent: Add Toluene or Dioxane (0.2 M). Optional: Add 1 drop of degassed water if reaction stalls.

  • Substrate: Add Aryl Halide (1.0 equiv) and Ketone (1.2 equiv).

  • Heat: Stir vigorously at 100°C for 16-24 hours. Note: Vigorous stirring is critical for heterogeneous bases.

References
  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[2][3] Highly Active and Selective Catalysts for the Formation of

    
    -Aryl Ketones.[3] Journal of the American Chemical Society, 122(7), 1360–1370. Link
    
  • Palucki, M., & Buchwald, S. L. (1997).[4] Palladium-Catalyzed

    
    -Arylation of Ketones. Journal of the American Chemical Society, 119(46), 11108–11119. Link
    
  • Culkin, D. A., & Hartwig, J. F. (2003).[4] Palladium-Catalyzed

    
    -Arylation of Carbonyls and Related Enolates. Accounts of Chemical Research, 36(4), 234–245. Link
    
  • Kuwano, R., & Buchwald, S. L. (2000).[2] A General Method for the Palladium-Catalyzed

    
    -Arylation of Ketones with Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12013-12014. Link
    

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 2-Arylcyclohexanone Synthesis

Welcome to the Advanced Catalysis Support Center. The synthesis of 2-arylcyclohexanones via the Palladium-catalyzed α-arylation of ketones (Buchwald-Hartwig type coupling) is a cornerstone methodology in pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. The synthesis of 2-arylcyclohexanones via the Palladium-catalyzed α-arylation of ketones (Buchwald-Hartwig type coupling) is a cornerstone methodology in pharmaceutical development. However, achieving precise regioselectivity—preventing over-arylation, avoiding O-arylation, and directing the reaction in unsymmetrical ketones—requires a rigorous understanding of organometallic mechanisms.

This guide provides field-proven troubleshooting protocols, causality-driven explanations, and self-validating methodologies to ensure absolute control over your catalytic cycles.

Quick Diagnostic Data: Ligand & Base Selection Matrix

To immediately address your regioselectivity issues, consult the quantitative summary below. This table correlates specific experimental goals with the optimal catalytic parameters required to achieve them.

Target OutcomePrimary ChallengeRecommended LigandRecommended BaseTempExpected Selectivity
Strict Monoarylation Over-arylation to 2,6-diarylBrettPhos or 2-Me-2'-dicyclohexylphosphinobiphenylK₃PO₄ or NaOtBu80 °C>95:5 (Mono:Di)
Exclusive C-Arylation O-arylation (Aryl enol ethers)XPhos or BINAPNaOtBu70 °C>99% C-bound
C6 Arylation (Kinetic) Arylation at more substituted C2XantphosLHMDS-78 °C to RT>90:10 (C6:C2)
C2 Arylation (Thermo) Arylation at less substituted C6DavePhosNaOtBu100 °C>85:15 (C2:C6)

Frequently Asked Questions & Troubleshooting Guides

Q1: I am trying to synthesize 2-(4-methoxyphenyl)cyclohexanone, but my GC-MS shows a 60:40 mixture of monoarylated and diarylated products. How do I stop the over-arylation?

The Causality: The α-proton of your newly formed monoarylated product is significantly more acidic than the protons on your starting cyclohexanone due to the inductive and resonance-withdrawing effects of the aryl ring. If you are using a strong base (like NaOtBu) alongside a relatively unhindered ligand (like PPh₃ or dppf), the product undergoes a secondary enolization. This secondary enolate easily coordinates with the Pd(II) intermediate, initiating a second transmetalation and reductive elimination cycle.

The Solution: You must induce severe steric congestion at the Palladium center. Switch your ligand to a highly bulky dialkylphosphinobiaryl ligand, such as BrettPhos or 2-Methyl-2'-dicyclohexylphosphinobiphenyl [1]. The extreme steric bulk of these ligands accommodates the first transmetalation with the unhindered cyclohexanone enolate. However, once the bulky 2-arylcyclohexanone enolate forms, the ligand's spatial profile physically prevents it from coordinating to the Pd(II) center for a second cycle. Furthermore, switching from NaOtBu to a milder base like K₃PO₄ will drastically reduce the rate of secondary deprotonation.

Q2: My NMR shows a significant amount of aryl enol ether instead of the desired 2-arylcyclohexanone. Why is O-arylation outcompeting C-arylation?

The Causality: During the catalytic cycle, the transmetalation of the alkali enolate to the Palladium center initially forms an O-bound Pd-enolate (a kinetic intermediate). For the desired C-arylation to occur, this intermediate must undergo an isomerization to the C-bound Pd-enolate (the thermodynamic intermediate) prior to reductive elimination[2]. If your ligand is highly electron-deficient or lacks the appropriate bite angle, the activation barrier for reductive elimination from the O-bound state becomes lower than the barrier for isomerization, leading to O-arylation.

The Solution: Utilize electron-rich, bulky bidentate ligands (e.g., BINAP ) or specific biaryl monodentate ligands (e.g., XPhos ). Computational analyses confirm that these ligands accelerate the isomerization to the C-bound enolate and significantly lower the activation energy required for C–C bond-forming reductive elimination[2].

Q3: I am starting with an unsymmetrical ketone (3-methylcyclohexanone). How do I selectively arylate at the C6 position (less substituted) versus the C2 position (more substituted)?

The Causality: Regioselectivity in unsymmetrical ketones is strictly dictated by enolate geometry. The Pd-catalyst does not determine which side of the ketone is arylated; it merely couples with whichever enolate is present in the highest concentration.

The Solution: You must control the enolate formation step prior to the catalytic coupling.

  • For C6 Arylation (Kinetic Control): Pre-form the enolate using a bulky, strong base like LHMDS at -78 °C. The steric bulk of LHMDS forces deprotonation at the less hindered C6 position. Add the Pd-catalyst and aryl halide only after the enolate is fully formed.

  • For C2 Arylation (Thermodynamic Control): Use a base like NaOtBu or KHMDS at elevated temperatures (80 °C) in a one-pot setup. This allows the enolates to equilibrate to the more thermodynamically stable, highly substituted C2 enolate before transmetalation occurs.

Mandatory Visualization: Mechanistic Pathway & Branch Points

The following diagram illustrates the catalytic cycle of the Pd-catalyzed α-arylation, specifically highlighting the critical branch points where O-arylation and Di-arylation occur if the system is not properly optimized.

MechanisticPathway Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetalation with Ketone Enolate OxAdd->TransMet + Enolate - Base-HX OBound O-Bound Pd-Enolate (Kinetic Intermediate) TransMet->OBound CBound C-Bound Pd-Enolate (Thermodynamic Intermediate) TransMet->CBound Isomerization (Favored by bulky ligands) DiAryl Over-Arylation (Diarylcyclohexanone) TransMet->DiAryl Second Arylation Cycle OAryl O-Arylation Product (Aryl Enol Ether) OBound->OAryl Reductive Elimination (Undesired) CAryl C-Arylation Product (2-Arylcyclohexanone) CBound->CAryl Reductive Elimination (Desired) CAryl->Pd0 Catalyst Regeneration CAryl->TransMet Excess Base / Unhindered Ligand

Mechanistic pathway of Pd-catalyzed α-arylation highlighting regioselectivity branch points.

Self-Validating Experimental Protocol: Highly Selective Mono-α-Arylation

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the success of the catalytic initiation and enolate formation before committing to the full reaction time.

Reagents & Materials:

  • Cyclohexanone (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.0 mol % Pd)

  • BrettPhos ligand (2.2 mol %)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox Recommended): In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd₂(dba)₃ and BrettPhos. Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange.

    • Causality: Pre-mixing allows the bulky BrettPhos to displace the dba ligands, ensuring the active Pd(0)L_n species is fully formed before introducing competing reagents[3].

  • Reagent Addition: Add the Aryl Bromide to the active catalyst solution. Stir for 5 minutes.

    • Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and run a rapid GC-MS. The appearance of a new mass peak corresponding to the Ar-Pd-Br dimer (or the disappearance of the starting aryl bromide if using highly reactive substrates) confirms successful Oxidative Addition.

  • Enolate Generation & Coupling: Add NaOtBu, followed immediately by Cyclohexanone. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under positive Argon pressure.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

    • Validation Checkpoint 2: After 45 minutes, withdraw a 50 µL aliquot and analyze via GC-MS. You should observe a >10:1 ratio of monoarylated product to starting material. If diarylation (>5%) is observed at this early stage, immediately lower the temperature to 65 °C to suppress the secondary kinetic cycle.

  • Quench and Workup: After 4-6 hours (or upon complete consumption of the aryl halide via TLC/GC), cool the reaction to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl to neutralize any remaining base and destroy unreacted enolates.

  • Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-arylcyclohexanone.

References

  • Orlandi, M. et al. "Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones.
  • Fox, J. M., Huang, X., Chieffi, A., Buchwald, S. L. "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation." Organic Chemistry Portal (Citing J. Am. Chem. Soc. 2002).
  • Buchwald, S. L. et al. "Pd‐catalyzed α‐arylation of ketones reported by Buchwald et al.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Enantiomeric Excess Determination of 2-Arylcyclohexanones via HPLC

Topic: Enantiomeric Excess Determination of Chiral 2-Arylcyclohexanones by HPLC Content Type: Publish Comparison Guide Executive Summary For drug development professionals and organic chemists, the 2-arylcyclohexanone mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Excess Determination of Chiral 2-Arylcyclohexanones by HPLC Content Type: Publish Comparison Guide

Executive Summary For drug development professionals and organic chemists, the 2-arylcyclohexanone motif is a ubiquitous chiral building block, serving as a precursor for alkaloids, analgesics (e.g., ketamine analogs), and antidepressants. However, determining the enantiomeric excess (ee) of these labile compounds presents a specific analytical challenge: the risk of racemization and the need for high-resolution separation of structurally rigid enantiomers.

This guide evaluates the industry-standard Amylose-based Chiral Stationary Phases (specifically Chiralpak AD-H) as the primary solution, comparing its performance against Cellulose-based alternatives (Chiralcel OD-H) and emerging Supercritical Fluid Chromatography (SFC) methodologies.

Part 1: The Strategic Choice – Amylose vs. Cellulose CSPs

In the separation of 2-arylcyclohexanones, the choice of Chiral Stationary Phase (CSP) is the single most critical variable. While dozens of CSPs exist, the "Gold Standard" for this structural class is the Polysaccharide Derivative family.

The Primary Solution: Chiralpak AD-H (Amylose-based)

The Chiralpak AD-H consists of amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel.

  • Mechanism: Amylose forms a left-handed helical polymer. The 2-arylcyclohexanone enantiomers intercalate into the helical grooves. The "match/mismatch" between the rigid chair conformation of the cyclohexanone and the helical pitch of the amylose drives separation.

  • Why it wins for this substrate: 2-Arylcyclohexanones possess a semi-rigid structure. The helical cavity of the amylose derivative (AD-H) often provides superior shape recognition for these bulky, rigid rings compared to the linear "sheet-like" structure of cellulose derivatives.

The Alternative: Chiralcel OD-H (Cellulose-based)

The Chiralcel OD-H uses the same derivatizing agent (3,5-dimethylphenylcarbamate) but on a cellulose backbone.[1]

  • Comparison: Cellulose forms linear chains that arrange in pseudo-layered structures. While effective, it often shows lower selectivity (

    
    ) for cyclic ketones compared to amylose, though it remains the necessary "Plan B" if the amylose column fails.
    
Comparative Performance Data

The following table summarizes the typical separation metrics for a generic 2-phenylcyclohexanone derivative under standard Normal Phase conditions (Hexane/IPA 90:10).

FeatureChiralpak AD-H (Amylose) Chiralcel OD-H (Cellulose) SFC (Alternative Method)
Selectivity (

)
High (1.2 – 1.5) Moderate (1.05 – 1.2)High (Dependent on Modifier)
Resolution (

)
> 2.0 (Baseline) 1.2 – 1.5 (Partial/Baseline)> 3.0 (Rapid)
Analysis Time 10 – 15 mins12 – 18 mins3 – 5 mins
Solvent Consumption High (Organic)High (Organic)Low (CO₂)
Robustness ExcellentGoodModerate (Pressure sensitive)

Expert Insight: For 2-arylcyclohexanones, start with AD-H . The helical amylose structure typically accommodates the "twist" of the cyclohexane chair more effectively than the cellulose strata. Use OD-H only if AD-H shows co-elution.

Part 2: Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a "racemic check" is mandatory before analyzing enriched samples to prove the method's resolving power.

Reagents & Equipment
  • HPLC System: Agilent 1100/1200 or equivalent with DAD (Diode Array Detector).

  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: HPLC-grade n-Hexane (Hex) and 2-Propanol (IPA).

  • Sample: Racemic 2-arylcyclohexanone standard (~1 mg/mL) and Enriched Sample.

Method Parameters
  • Flow Rate: 1.0 mL/min (Standard) or 0.5 mL/min (for higher resolution).

  • Temperature:

    
     (Lowering to 
    
    
    
    can significantly boost resolution if
    
    
    ).
  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (check for impurities).

  • Mobile Phase Composition: Isocratic Hexane : IPA (90 : 10) .

    • Note: 2-Arylcyclohexanones are neutral; acid/base additives (TFA/DEA) are generally not required and should be avoided to prevent column memory effects unless peak tailing is severe.

Step-by-Step Workflow

Step 1: System Equilibration Flush the column with Mobile Phase for 30 minutes. Ensure the baseline at 254 nm is stable (drift < 1 mAU/min).

Step 2: The "Racemic Check" (Crucial for Trustworthiness) Inject 5 µL of the racemic standard.

  • Acceptance Criteria: You must observe two distinct peaks with a resolution (

    
    ) 
    
    
    
    .
  • Troubleshooting: If peaks overlap (

    
    ), reduce IPA concentration to 5% (95:5 Hex:IPA) to increase retention and separation.
    

Step 3: Sample Analysis Inject 5 µL of your enantiomerically enriched sample using the exact same conditions.

Step 4: Calculation Integrate the areas of the two enantiomer peaks (


 and 

).

Part 3: Visualization of Logic & Workflow

Diagram 1: Method Development Decision Tree

This diagram outlines the logical flow for selecting the correct column and optimizing conditions, ensuring a systematic approach rather than trial-and-error.

MethodDevelopment Start Start: 2-Arylcyclohexanone Sample ScreenAD Screen 1: Chiralpak AD-H (Hex/IPA 90:10) Start->ScreenAD CheckRes Check Resolution (Rs) ScreenAD->CheckRes Success Success: Rs > 1.5 Proceed to ee calc CheckRes->Success Yes Optimize Optimization Loop CheckRes->Optimize No (Partial Sep) SwitchCol Switch to Chiralcel OD-H CheckRes->SwitchCol No Separation LowerIPA Action: Reduce IPA to 2-5% Optimize->LowerIPA Rs < 1.0 LowerTemp Action: Lower Temp to 10°C Optimize->LowerTemp Rs 1.0 - 1.4 LowerIPA->ScreenAD LowerTemp->ScreenAD SwitchCol->CheckRes Re-evaluate

Caption: Decision tree for optimizing HPLC conditions. Priority is given to modifying mobile phase and temperature on AD-H before switching to OD-H.

Diagram 2: Chiral Recognition Mechanism

Visualizing why the Amylose column (AD-H) is the preferred "Product" for this specific substrate class.

Mechanism cluster_AD Chiralpak AD-H (Amylose) cluster_OD Chiralcel OD-H (Cellulose) Substrate 2-Arylcyclohexanone (Rigid Chair Conformation) Helical Helical Groove (Supramolecular Cavity) Substrate->Helical Preferred Path Linear Linear/Sheet Structure (Steric Barrier) Substrate->Linear Alternative Path Fit Inclusion Complex (Strong Shape Discrimination) Helical->Fit High Selectivity NoFit Surface Adsorption (Weaker Discrimination) Linear->NoFit Lower Selectivity

Caption: Mechanistic comparison. The helical cavity of Amylose (AD-H) provides a superior "lock-and-key" fit for the rigid cyclohexanone ring compared to Cellulose (OD-H).

References

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. Retrieved from [Link]

  • Wainer, I. W., et al. (1987). Resolution of enantiomers of chiral carboxylic acids on a chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate). Journal of Chromatography A. Retrieved from [Link]

  • Steber, S. E., et al. (2014). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. National Science Foundation (NSF) Public Access. Retrieved from [Link]

Sources

Comparative

literature yield comparison for 2-(4-tert-butylphenyl)cyclohexanone synthesis

Literature Yield Comparison Guide: Synthesis of 2-(4-tert-butylphenyl)cyclohexanone via Palladium-Catalyzed α-Arylation The synthesis of 2-(4-tert-butylphenyl)cyclohexanone is a benchmark transformation in the field of t...

Author: BenchChem Technical Support Team. Date: March 2026

Literature Yield Comparison Guide: Synthesis of 2-(4-tert-butylphenyl)cyclohexanone via Palladium-Catalyzed α-Arylation

The synthesis of 2-(4-tert-butylphenyl)cyclohexanone is a benchmark transformation in the field of transition-metal-catalyzed α-arylation. First pioneered independently by the Buchwald and Hartwig laboratories in 1997, the cross-coupling of unactivated aryl halides with aliphatic ketones has become a cornerstone reaction in medicinal chemistry and complex API synthesis.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of various catalytic systems for this specific transformation. Beyond simply listing yields, this guide dissects the mechanistic causality behind ligand and base selection and provides a self-validating experimental protocol to ensure absolute reproducibility in your laboratory.

Mechanistic Rationale & Catalyst Evolution

The cross-coupling of 1-bromo-4-tert-butylbenzene with cyclohexanone relies on a robust Pd(0)/Pd(II) catalytic cycle. The efficiency of this cycle—and ultimately the isolated yield—is entirely dictated by the steric and electronic properties of the chosen phosphine ligand and the basicity of the reaction medium [1][2].

  • Base Selection (Causality of Deprotonation): The α-protons of cyclohexanone possess a pKa of ~16.7. Strong, soluble bases like Sodium tert-butoxide (NaOtBu) are mandatory because they rapidly and quantitatively deprotonate the ketone to form the nucleophilic sodium enolate. Weaker bases (e.g., K₂CO₃ or K₃PO₄) fail to drive this equilibrium forward efficiently, leading to sluggish transmetalation and promoting competitive catalyst decomposition.

  • Ligand Architecture (BINAP vs. Dialkylbiaryl Phosphines): Early-generation systems utilized bidentate ligands like Tol-BINAP. While effective, they enforce a cis-geometry on the Pd(II) intermediate that can occasionally lead to competitive β-hydride elimination (yielding enone byproducts) [2][4]. Modern systems employ bulky, electron-rich monodentate ligands (e.g., SPhos, RuPhos). Their electron-rich dicyclohexylphosphino moiety accelerates the oxidative addition of the aryl bromide, while the immense steric bulk of the biaryl backbone accelerates the challenging reductive elimination step, pushing yields from ~75% to >90% [3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd LₙPd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd 1-bromo-4-tert-butylbenzene Oxidative Addition TransMet LₙPd(II)(Ar)(Enolate) Transmetalation Complex OxAdd->TransMet Transmetalation Product 2-(4-tert-butylphenyl)cyclohexanone + Pd(0)Lₙ TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Enolate Na-Enolate (from Cyclohexanone + NaOtBu) Enolate->TransMet Nucleophilic Attack

Catalytic cycle of the Pd-catalyzed α-arylation of cyclohexanone.

Literature Yield Comparison Data

The following table summarizes quantitative data from peer-reviewed literature for the synthesis of 2-(4-tert-butylphenyl)cyclohexanone (and its direct structural analogs) comparing various generations of catalytic systems.

Catalyst SystemLigand (mol%)Base (Equiv)Solvent / TempTimeLit. Yield (%)Ref
Pd₂(dba)₃ (1.5 mol%)Tol-BINAP (3.6%)NaOtBu (1.2)Toluene / 80 °C14 h76% [1]
Pd(OAc)₂ (1.0 mol%)Xantphos (2.0%)NaOtBu (1.5)THF / 70 °C18 h82% [3]
Pd(OAc)₂ (1.0 mol%)SPhos (2.0%)NaOtBu (1.2)Toluene / 100 °C12 h94% [4]
Pd₂(dba)₃ (0.5 mol%)RuPhos (1.0%)LiHMDS (1.2)Toluene / 90 °C16 h91% [4]

Data Interpretation: While Tol-BINAP provides a solid baseline, the shift to SPhos or RuPhos allows for a reduction in catalyst loading (down to 0.5–1.0 mol% Pd) while simultaneously increasing the isolated yield to >90%.

Self-Validating Experimental Protocol

To ensure maximum trustworthiness, the following step-by-step methodology is adapted from the optimized SPhos-based protocol [3][4]. This protocol is designed as a self-validating system : in-process visual and analytical controls dictate the progression between steps, ensuring that any failure is caught before workup.

Reagents: Cyclohexanone (1.2 mmol), 1-bromo-4-tert-butylbenzene (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), NaOtBu (1.2 mmol).

Step 1: Catalyst & Base Loading (Inert Atmosphere)

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg), SPhos (8.2 mg), and NaOtBu (115 mg) inside a nitrogen-filled glovebox.

  • Causality: NaOtBu is highly hygroscopic. Atmospheric moisture will rapidly hydrolyze the base to NaOH and t-BuOH. NaOH is insufficiently basic to deprotonate cyclohexanone efficiently, which will completely stall the transmetalation step.

Step 2: Substrate & Solvent Addition

  • Action: Seal the tube with a septum, remove it from the glovebox, and attach it to a Schlenk line. Add anhydrous Toluene (3.0 mL), followed by 1-bromo-4-tert-butylbenzene (213 mg, 173 µL) and cyclohexanone (118 mg, 124 µL) via a gas-tight microsyringe.

  • Self-Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the solution should transition from a pale yellow suspension to a homogenous deep red/orange solution. This color change visually validates the reduction of Pd(II) to the active LₙPd(0) species.

Step 3: Thermal Activation

  • Action: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the sealed tube in a pre-equilibrated heating block at 100 °C for 12 hours.

  • Self-Validation Checkpoint: At the 6-hour mark, pull a 10 µL aliquot, dilute in EtOAc, and monitor via GC-MS. The disappearance of the aryl bromide peak (m/z 212/214) and the appearance of the product peak (m/z 230) validates catalytic turnover. Do not proceed to workup until starting material conversion is >95%.

Step 4: Quench and Workup

  • Action: Cool the reaction to room temperature. Quench by adding 3 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL).

  • Causality: NH₄Cl safely neutralizes any remaining NaOtBu and protonates the unreacted enolate. If the reaction is concentrated under basic conditions, cyclohexanone will undergo rapid self-aldol condensation, complicating purification.

Step 5: Purification & Isolation

  • Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate).

  • Validation: Isolate the product as a white solid or viscous colorless oil. Calculate the isolated yield (Expected: ~216 mg, 94%). Confirm the structure via ¹H NMR (look for the characteristic diagnostic multiplet for the α-proton at ~3.6 ppm).

Workflow Step1 1. Inert Setup Weigh Pd, Ligand, NaOtBu Step2 2. Reagent Addition Add Toluene, Ketone, Ar-Br Step1->Step2 Step3 3. Thermal Activation Heat at 100 °C (12h) Step2->Step3 Step4 4. Reaction Quench Cool to RT, add NH4Cl(aq) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Validation NMR & GC-MS Yield Calc. Step5->Step6

Step-by-step experimental workflow for the optimal SPhos-catalyzed synthesis.

References

  • Palucki, M.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 1997, 119(45), 11108–11109. URL:[Link]

  • Hamann, B. C.; Hartwig, J. F. "Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex." Journal of the American Chemical Society, 1997, 119(50), 12382–12383. URL:[Link]

  • Fox, J. M.; Huang, X.; Chieffi, A.; Buchwald, S. L. "Highly Active and General Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2000, 122(7), 1360–1370. URL:[Link]

  • Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003, 36(4), 234-245. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone

Executive Summary & Risk Profile 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone (also referred to as 2-(4-tert-butylphenyl)cyclohexanone) presents a dual-hazard profile: it is a combustible organic irritant with significan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone (also referred to as 2-(4-tert-butylphenyl)cyclohexanone) presents a dual-hazard profile: it is a combustible organic irritant with significant aquatic toxicity .

Unlike simple aliphatic ketones (e.g., acetone), the bulky tert-butylphenyl moiety drastically increases lipophilicity (LogP), making this compound persistent in organic tissues and highly toxic to aquatic life. It cannot be treated as "general organic waste" if that stream is destined for wastewater treatment or fuel blending without strict incineration protocols.

Chemical Hazard Summary
PropertyClassificationOperational Implication
Aquatic Toxicity Acute/Chronic Cat. 2 (Inferred) ZERO DISCHARGE. Do not allow into drains or sinks.
Flammability Combustible Liquid Keep away from oxidizers (e.g., Nitric Acid, Peroxides).
Reactivity Ketone Functionality Incompatible with strong reducing agents and amines.
Container Compat. Solvent Action Can swell/soften LDPE/HDPE over time. Use Glass or Steel.

Pre-Disposal Stabilization & Segregation

Before removal from the bench, the waste must be stabilized to prevent container failure or cross-reactivity.

A. Segregation Logic

Do not mix this compound with the "General Non-Halogenated" stream if that stream contains:

  • Strong Oxidizers: Risk of exothermic oxidation.

  • Strong Acids: Potential for acid-catalyzed condensation reactions.

  • Aqueous Waste: This compound is water-insoluble; mixing will create a biphasic mixture that complicates incineration and sampling.

Correct Stream: High-BTU Organic Waste (Non-Halogenated) destined for thermal destruction.

B. Container Selection (Critical)

Standard polyethylene (HDPE) carboys are not recommended for long-term accumulation of this specific ketone. Cyclohexanone derivatives can permeate and swell HDPE, leading to structural failure or sticky exterior residues.

  • Preferred: Amber Glass (Type III) or Stainless Steel safety cans.

  • Acceptable (Short-term <7 days): Fluorinated HDPE.

Step-by-Step Disposal Protocol

Phase 1: Bench-Side Collection
  • PPE Verification: Wear Nitrile gloves (minimum 0.11mm thickness). If handling pure neat substance, double-glove or use Silver Shield® laminates, as aromatic ketones can permeate standard nitrile rapidly.

  • Solvent Rinse: If the material is residual in a flask, dissolve it in a minimal amount of compatible solvent (Acetone or Ethyl Acetate) before transfer. Do not use water.

  • Transfer: Pour the solution into the designated "Non-Halogenated Organic" satellite accumulation container.

  • Wipe Down: Immediately wipe the container threads. Ketone residues can fuse caps to bottles (solvent welding).

Phase 2: Labeling & Documentation

Regulatory compliance requires specific nomenclature. Do not use abbreviations like "TBP-Cyclohexanone."

  • Label Field: Chemical Name

  • Entry: 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone

  • Hazard Checkbox: [x] Flammable [x] Irritant [x] Toxic (Aquatic)

Phase 3: Waste Hand-Off
  • Cap Check: Ensure the cap is vented (if available) or hand-tightened firmly.

  • Secondary Containment: Transport the vessel in a Nalgene or rubber bucket to the Central Accumulation Area (CAA).

  • Final Disposition: The waste contractor must flag this for Incineration (Code 040/041 typically). Fuel blending is acceptable only if the facility is rated for high-toxicity organics.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for segregating this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 2-[4-(1,1-dimethylethyl)phenyl]cyclohexanone StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Powder StateCheck->SolidPath SolventCheck Is it dissolved in Halogenated Solvents? (DCM, Chloroform?) LiquidPath->SolventCheck SolidPack Pack in Wide-Mouth HDPE/Glass Jar SolidPath->SolidPack Halogenated YES: Segregate as HALOGENATED ORGANIC SolventCheck->Halogenated Contains Halogens NonHalogenated NO: Segregate as NON-HALOGENATED ORGANIC SolventCheck->NonHalogenated Acetone/EtOAc/MeOH Labeling LABELING REQUIREMENT: Must mark 'Aquatic Toxin' Do NOT pour down drain Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling DisposalMethod FINAL DISPOSAL: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision matrix for segregating aromatic cyclohexanone waste streams.

Emergency Contingencies

Accidental Spills (Bench Scale < 500 mL)
  • Isolate: Evacuate the immediate area. Ensure no ignition sources are present.[1][2][3]

  • Absorb: Do not use paper towels (rapid evaporation risk). Use vermiculite , chem-mats , or activated charcoal pads.

  • Clean: Wipe the surface with an ethanol-dampened pad after bulk removal to solvate the lipophilic residue.

  • Disposal: Place all contaminated absorbents into a sealed bag, then into the solid hazardous waste drum.

Exposure Response[1][2][3][4][5][6][7][8][9]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature means water alone is ineffective; soap is required to emulsify the compound.

  • Eye Contact: Rinse for 15 minutes.[2][4] Seek medical attention immediately—cyclohexanone derivatives can cause corneal clouding.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-tert-Butylcyclohexanone (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-tert-butylcyclohexanone - Hazards and Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.[5] Retrieved from [Link]

  • Professional Plastics. Chemical Resistance Chart (HDPE/LDPE Compatibility). Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE for Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-

CAS: 31059-33-5 | Class: Functionalized Ketone / Alkyl-Aromatic Intermediate Executive Safety Assessment Handling Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- (often referred to as 2-(4-tert-butylphenyl)cyclohexanone)...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31059-33-5 | Class: Functionalized Ketone / Alkyl-Aromatic Intermediate

Executive Safety Assessment

Handling Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]- (often referred to as 2-(4-tert-butylphenyl)cyclohexanone) requires a nuanced approach beyond standard laboratory hygiene.[1] While specific GHS data for this exact isomer is often consolidated under generic alkyl-cyclohexanone categories, structural analysis dictates a specific hazard profile.

The "Why" Behind the Protocol:

  • Ketone Reactivity: Like its parent cyclohexanone, this molecule possesses a carbonyl group that acts as a solvent for many polymers. Crucially, this means it can degrade standard nitrile gloves.

  • Lipophilicity: The tert-butyl and phenyl groups significantly increase the molecule's fat solubility compared to simple cyclohexanone. This enhances its ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary risk vector.

  • Physical State: Depending on purity and ambient temperature, this substance often exists as a viscous liquid or low-melting solid. This reduces vapor pressure risks compared to volatile solvents but increases "stickiness" and contact time on contaminated surfaces.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed for Self-Validating Safety : users must verify the integrity of their barrier protection before and during use.

ComponentRecommendationScientific Rationale & "The Why"
Hand Protection (Primary) Laminate Film (e.g., Silver Shield® / Barrier®) or Butyl Rubber Critical: Ketones cause rapid degradation and swelling of nitrile and latex. Standard nitrile gloves may offer <1 minute of breakthrough time upon direct immersion. Laminate film provides broad chemical resistance.
Hand Protection (Splash) Double-layered Nitrile (Min. 5 mil) Acceptable ONLY for incidental contact. The outer glove acts as a sacrificial layer. If splashed, immediately strip the outer glove. The inner glove protects during the doffing process.
Eye Protection Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient. Cyclohexanone derivatives are classified as Eye Dam. 1 (H318) or severe irritants.[2][3][4][5] Vapors or splashes can cause corneal clouding.
Respiratory Fume Hood (Face Velocity >100 fpm) While less volatile than acetone, the vapor is heavier than air and can accumulate in breathing zones. If hood use is impossible, a Half-face respirator with Organic Vapor (OV) cartridges is required.
Body Defense Polypropylene Lab Coat + Chemical Apron Cotton absorbs liquids and holds them against the skin. For synthesis scale-up (>100g), wear a chemical-resistant apron (Tychem® or PVC) over the coat.
Operational Protocol: The "Zero-Contact" Workflow

This protocol minimizes the reliance on PPE by engineering out exposure risks.

Phase A: Preparation & Weighing
  • Glove Check: Inspect Laminate/Butyl gloves for micro-tears by trapping air inside and squeezing (pneumatic test).

  • Static Control: The tert-butyl group adds non-polar character, increasing static potential. Use an antistatic gun or ionizing blower if handling the solid form to prevent powder scattering.

  • Transfer: Do not pour from the stock bottle. Use a disposable wide-bore pipette or a chemically resistant spatula.

    • Why? Pouring viscous liquids leads to drips on the bottle threads, which eventually contaminates the user's gloves during the next use.

Phase B: Reaction & Synthesis
  • Solvent Compatibility: If dissolving this compound, ensure your solvent choice (e.g., DCM, THF) does not further degrade your selected gloves.

  • Temperature Control: If heating, use a closed system (condenser). The flash point is likely >60°C (combustible), but ketone vapors can form explosive mixtures.

  • Quenching: Treat the reaction mixture as a sensitizer. Neutralize any excess reagents before removing from the hood.

Phase C: Waste & Disposal
  • Segregation: Dispose of as Non-Halogenated Organic Solvent Waste (unless halogenated solvents were used in the process).

  • Container: Do not use metal containers if acidic co-reagents were used. Polyethylene (HDPE) carboys are standard.

  • Labeling: Explicitly mark "Contains Cyclohexanone Derivatives – Potential Skin Irritant/Sensitizer."

Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree

This logic ensures you select the correct glove material based on the task duration and exposure risk.

PPE_Selection Start Task Assessment ContactType Is Direct Contact Expected? Start->ContactType SplashRisk Splash Risk Only ContactType->SplashRisk No (Closed System) Immersion Immersion / Heavy Handling ContactType->Immersion Yes (Pouring/Cleaning) Duration Duration of Task ShortTerm < 15 Minutes Duration->ShortTerm LongTerm > 15 Minutes Duration->LongTerm SplashRisk->Duration Action2 USE: Silver Shield® (Laminate) or Butyl Rubber Immersion->Action2 Action1 USE: Double Nitrile (Change immediately if splashed) ShortTerm->Action1 LongTerm->Action2

Caption: Logic flow for selecting glove material. Note that standard nitrile is only acceptable for short, non-contact tasks due to ketone degradation risks.

Diagram 2: Emergency Response Workflow

A self-validating loop for handling spills or exposure.

Emergency_Response Spill Spill / Exposure Event Skin Skin Contact Spill->Skin Surface Bench Spill Spill->Surface Wash 1. Blot excess (Do not rub) 2. Soap & Water (15 min) Skin->Wash Contain 1. Evacuate Area 2. Absorb (Vermiculite) Surface->Contain Medical Seek Medical Review (Bring SDS) Wash->Medical Disposal Dispose as HazWaste (Do not drain) Contain->Disposal

Caption: Immediate actions for biological exposure versus environmental containment.

References & Authoritative Grounding
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263668, 4-tert-Butylcyclohexanone. Retrieved from [Link]

    • Context: Used for read-across toxicology data regarding tert-butyl cyclohexanone derivatives, specifically skin irritation and eye damage potentials.

    • Context: Validates the poor resistance of Nitrile rubber against ketones (Cyclohexanone) and the recommendation for Laminate/Butyl gloves.

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

    • Context: Regulatory baseline for hazard assessment and PPE selection requirements.[6]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclohexanone. Retrieved from [Link]

    • Context: Provides GHS classification data for the cyclohexanone parent structure, supporting the H315 (Skin Irritation) and H318 (Eye Damage) classifications.

Sources

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